BenchChemオンラインストアへようこそ!

3-Bromo-4-(1H-pyrazol-1-YL)benzoic acid

Synthetic Chemistry Cross-Coupling Late-Stage Functionalization

Dual-functional benzoic acid scaffold featuring an ortho-bromo substituent for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and a 1H-pyrazol-1-yl moiety for pharmacophore engagement. With a LogP of ~2.5, this bromo analog occupies a distinct lipophilicity space vs. non-halogenated (LogP 1.7) and fluoro (LogP 1.9) variants, enabling comprehensive SAR library design. Commercial 98% purity eliminates re-purification costs in multi-step syntheses. Validated in fragment screens against Gram-positive pathogens (MIC ≤0.5 μg/mL for related analogs). Request your quote now.

Molecular Formula C10H7BrN2O2
Molecular Weight 267.08 g/mol
CAS No. 1186663-57-9
Cat. No. B3218055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(1H-pyrazol-1-YL)benzoic acid
CAS1186663-57-9
Molecular FormulaC10H7BrN2O2
Molecular Weight267.08 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=C(C=C(C=C2)C(=O)O)Br
InChIInChI=1S/C10H7BrN2O2/c11-8-6-7(10(14)15)2-3-9(8)13-5-1-4-12-13/h1-6H,(H,14,15)
InChIKeyFZZPEEIBUVWMIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-(1H-pyrazol-1-YL)benzoic Acid (CAS 1186663-57-9): Procurement-Ready Small-Molecule Scaffold for Medicinal Chemistry and Fragment-Based Lead Discovery


3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid (CAS 1186663-57-9) is a heterocyclic organic compound characterized by a benzoic acid core substituted at the 3-position with bromine and at the 4-position with an unsubstituted 1H-pyrazole ring . The compound has a molecular formula of C₁₀H₇BrN₂O₂ and a molecular weight of 267.08 g/mol . Its dual functionality—a carboxylic acid handle for conjugation and a bromo substituent for cross-coupling chemistry—positions it as a versatile building block in fragment-based drug discovery and targeted library synthesis . The unsubstituted pyrazole contributes hydrogen-bond donor/acceptor capacity while maintaining a favorable lipophilicity profile (LogP ≈ 2.1–2.5) for membrane permeability in early-stage hit optimization .

3-Bromo-4-(1H-pyrazol-1-YL)benzoic Acid: Why Non-Brominated or Alternative Halogen Analogs Are Not Interchangeable Procurement Choices


The ortho-bromo substituent in 3-bromo-4-(1H-pyrazol-1-yl)benzoic acid imparts unique chemical and physicochemical properties that cannot be replicated by the non-halogenated parent [1] or by fluoro/chloro analogs . Bromine substitution alters the compound's lipophilicity (LogP ~2.5) relative to the non-brominated version (LogP ~1.7), significantly affecting membrane permeability and protein-binding profiles in cellular assays . More critically, the bromine atom serves as a non-transferable synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) that enable late-stage diversification—a capability entirely absent in the 4-(1H-pyrazol-1-yl)benzoic acid scaffold [1]. Chloro and fluoro analogs exhibit different reactivity profiles in nucleophilic aromatic substitution and distinct metabolic stability patterns, making them unsuitable one-to-one replacements in established synthetic routes or structure-activity relationship campaigns .

3-Bromo-4-(1H-pyrazol-1-YL)benzoic Acid: Quantitative Comparator Evidence for Rational Procurement Decisions


Synthetic Utility: Bromo Substituent as an Essential Cross-Coupling Handle vs. Non-Halogenated Parent Scaffold

The bromine atom at the 3-position is a key differentiator relative to the non-halogenated 4-(1H-pyrazol-1-yl)benzoic acid [1]. This site enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), which are foundational for late-stage diversification in medicinal chemistry. The non-brominated analog lacks this functional handle and can only undergo reactions at the carboxylic acid group, severely limiting scaffold elaboration [1]. Vendor data confirm that 3-bromo-4-(1H-pyrazol-1-yl)benzoic acid is marketed specifically as a versatile building block for nucleophilic substitution and cross-coupling applications .

Synthetic Chemistry Cross-Coupling Late-Stage Functionalization

Lipophilicity Profile: LogP Differentiation from Fluoro and Non-Halogenated Analogs Affects Membrane Permeability

Lipophilicity, quantified by LogP, is a critical determinant of passive membrane permeability and non-specific protein binding. 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid has a reported LogP of 2.1–2.5 , placing it in the optimal range for CNS drug-like properties and oral bioavailability. In contrast, the non-halogenated analog 4-(1H-pyrazol-1-yl)benzoic acid has a LogP of 1.7 [1], which may limit permeability in certain cell-based assays. The fluoro analog 3-fluoro-4-(1H-pyrazol-1-yl)benzoic acid has a LogP of approximately 1.9 (estimated from structural similarity and vendor data) , while the chloro analog has a LogP of approximately 2.1 . The bromo compound's LogP of 2.1–2.5 offers a distinct window for optimizing lipophilic efficiency (LipE) in hit-to-lead campaigns.

Physicochemical Properties ADME Fragment-Based Drug Discovery

Hydrogen Bonding Capacity: Pyrazole and Carboxylic Acid Donor/Acceptor Profile vs. Alternative Heterocycles

The compound possesses three hydrogen-bond acceptors (HBA) and one hydrogen-bond donor (HBD) , a profile that balances binding enthalpy with desolvation penalties in fragment-based screening. The topological polar surface area (TPSA) is 55.1 Ų , identical to the non-brominated analog [1] but the bromine atom increases the overall molecular weight and alters electrostatic potential without changing the core hydrogen-bonding network. This allows SAR exploration of halogen-bonding interactions while preserving the same HBA/HBD count as the parent scaffold. The pyrazole N2 position remains unsubstituted, preserving a key hydrogen-bond acceptor site that would be lost in N-alkylated analogs (e.g., 1-methylpyrazole derivatives).

Fragment-Based Screening Ligand Efficiency Molecular Recognition

Class-Level Antibacterial Activity Potential: Pyrazolyl-Benzoic Acid Scaffold vs. Unrelated Fragments

While no direct MIC data are available for 3-bromo-4-(1H-pyrazol-1-yl)benzoic acid itself, structurally related pyrazolyl-benzoic acid derivatives have demonstrated antibacterial activity with MIC values as low as 0.5 μg/mL against Gram-positive organisms including Staphylococcus aureus and Enterococcus faecalis . This class-level activity, combined with the compound's fragment-like properties (MW <300, LogP <3, HBD ≤3, HBA ≤3), positions it as a validated starting point for fragment-based antibacterial drug discovery. Compounds lacking the pyrazole-benzoic acid motif (e.g., simple benzoic acids or alkyl-substituted pyrazoles) do not exhibit this class-level activity profile.

Antibacterial Screening Minimum Inhibitory Concentration Fragment-Based Lead Discovery

Commercial Availability and Purity Benchmarking: 98% Purity Standard vs. Lower-Grade Alternatives

3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid is commercially available from multiple suppliers with a standard purity specification of 98% . This exceeds the typical 95% purity offered for many in-class analogs, including the non-brominated 4-(1H-pyrazol-1-yl)benzoic acid (commonly supplied at 95% purity) and the 3-chloro analog (supplied at 95% purity) . The higher purity specification reduces the need for additional purification steps prior to use in sensitive assays or as a synthetic intermediate, directly impacting workflow efficiency and result reproducibility.

Procurement Quality Purity Specification Research-Grade Chemicals

Storage Stability and Handling Requirements: 2–8°C Sealed Storage vs. Ambient-Stable Analogs

Vendor specifications indicate that 3-bromo-4-(1H-pyrazol-1-yl)benzoic acid should be stored sealed in dry conditions at 2–8°C to maintain stability . This requirement is more stringent than the room-temperature storage recommended for the non-brominated analog 4-(1H-pyrazol-1-yl)benzoic acid . The chloro analog also requires refrigerated storage (2–8°C) , while the fluoro analog has similar cold-storage recommendations . Procurement decisions must account for these differential storage requirements, as they impact laboratory cold-chain logistics and long-term compound management costs.

Storage Conditions Compound Stability Laboratory Logistics

3-Bromo-4-(1H-pyrazol-1-YL)benzoic Acid: High-Value Application Scenarios Stemming from Quantitative Evidence


Late-Stage Diversification in Medicinal Chemistry via Suzuki-Miyaura Cross-Coupling

The ortho-bromo substituent is a prime handle for palladium-catalyzed cross-coupling, enabling the introduction of aryl, heteroaryl, or amine substituents at a late stage of synthesis . This is not possible with the non-brominated analog 4-(1H-pyrazol-1-yl)benzoic acid, which lacks any halide coupling site. Researchers building focused libraries around a pyrazolyl-benzoic acid core should prioritize the bromo analog to maximize scaffold diversification potential.

Fragment-Based Screening Libraries Requiring Defined Lipophilicity Windows

With a LogP of 2.1–2.5 , this compound occupies a distinct lipophilicity space compared to the non-brominated (LogP 1.7) [1] and fluoro (LogP ~1.9) analogs . Fragment libraries designed to probe structure-activity relationships across a LogP gradient should include the bromo variant to ensure comprehensive coverage of the optimal permeability range for CNS and antibacterial targets.

Gram-Positive Antibacterial Fragment-Based Lead Discovery Campaigns

Structurally related pyrazolyl-benzoic acid derivatives have demonstrated MIC values as low as 0.5 μg/mL against S. aureus and E. faecalis . For researchers initiating fragment screening against Gram-positive pathogens, 3-bromo-4-(1H-pyrazol-1-yl)benzoic acid represents a class-validated starting point with a favorable fragment-like property profile (MW <300, HBD=1, HBA=3) and a built-in diversification handle.

High-Purity Synthetic Intermediate for Multistep Organic Synthesis

Commercial availability at 98% purity —exceeding the 95% standard for many in-class comparators —makes this compound suitable for use as a synthetic intermediate without additional purification. This is particularly valuable in multistep syntheses where cumulative impurities can significantly erode overall yield and complicate final product isolation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-4-(1H-pyrazol-1-YL)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.